ZINC LACTATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

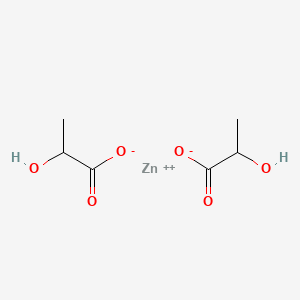

Lactic acid zinc salt, also known as zinc lactate, is a chemical compound formed by the reaction of lactic acid with zinc oxide. Its chemical formula is Zn(C₃H₅O₃)₂. This compound appears as white to almost white fine powder and is highly soluble in water. It is used in various applications, including dental care products, dietary supplements, and as a nutrient in food products .

準備方法

Synthetic Routes and Reaction Conditions

Lactic acid zinc salt is synthesized by reacting lactic acid with zinc oxide. The reaction can be represented as follows:

2CH3CH(OH)COOH+ZnO→Zn(C3H5O3)2+H2O

This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of lactic acid zinc salt involves the same basic reaction but on a larger scale. The process includes the purification of lactic acid, followed by its reaction with zinc oxide. The resulting product is then filtered, dried, and packaged for various applications .

化学反応の分析

Types of Reactions

Lactic acid zinc salt primarily undergoes substitution reactions. For example, it can react with other acids or bases to form different zinc salts or lactic acid derivatives.

Common Reagents and Conditions

Acids: Reacts with stronger acids to release lactic acid.

Bases: Reacts with strong bases to form zinc hydroxide and lactate ions.

Major Products Formed

Zinc hydroxide: Formed when lactic acid zinc salt reacts with strong bases.

Lactic acid: Released when lactic acid zinc salt reacts with stronger acids.

科学的研究の応用

Nutritional Applications

Animal Feed Supplementation

Zinc lactate is increasingly used as a feed additive in livestock and aquaculture. Research indicates that it can enhance growth performance and overall health in animals. For instance, studies have shown that this compound supplementation improves intestinal morphology and serum biochemical parameters in pigs, leading to better nutrient absorption and growth rates . Additionally, it has been noted to improve the quality of meat products, such as shell strength and thickness in poultry .

Table 1: Effects of this compound on Animal Growth Performance

| Parameter | Control Group | ZnLA Supplemented Group |

|---|---|---|

| Average Daily Gain (g) | 200 | 250 |

| Feed Conversion Ratio | 3.0 | 2.5 |

| Serum Zinc Concentration (µg/dL) | 50 | 80 |

Human Health Applications

Antioxidant Properties

This compound exhibits significant antioxidant properties, which can benefit human health by reducing oxidative stress. A study demonstrated that ZnLA enhances mitochondrial function and reduces cell apoptosis in intestinal epithelial cells, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Taste Modulation

This compound has been identified as an effective bitterness inhibitor in food products. It can improve the palatability of various formulations by masking undesirable flavors, making it useful in the food industry .

Case Study: this compound for Taste Disorders

A clinical study investigated the efficacy of this compound in patients with taste disorders related to diabetes mellitus. The results indicated a notable improvement in taste perception among participants treated with this compound compared to those receiving a placebo .

Food Preservation

Natural Preservative

This compound is recognized for its antimicrobial properties, making it a valuable ingredient in food preservation. It has been shown to inhibit the growth of various pathogens, thus extending the shelf life of food products without compromising safety or quality .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Listeria monocytogenes | 18 |

Therapeutic Uses

Skin Disorders Treatment

This compound has been explored for its therapeutic effects on skin conditions such as acne vulgaris and rosacea. Its anti-inflammatory properties help reduce redness and irritation associated with these conditions . Clinical trials have shown promising results, with patients reporting significant improvements after topical applications of this compound formulations.

作用機序

Lactic acid zinc salt exerts its effects through several mechanisms:

Antioxidant Properties: It helps in maintaining redox balance by regulating the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Mitochondrial Function: It enhances mitochondrial function by increasing the mitochondrial basal oxygen consumption rate and reducing reactive oxygen species production.

Cell Proliferation: Promotes cell proliferation and inhibits apoptosis in intestinal epithelial cells.

類似化合物との比較

Similar Compounds

Zinc gluconate: Another zinc salt used for its immune-boosting properties.

Zinc oxide: Used as a catalyst and in various industrial applications.

Zinc sulfate: Commonly used in dietary supplements and as a nutrient.

Uniqueness

Lactic acid zinc salt is unique due to its dual role as both a nutrient and a catalyst. Its ability to enhance mitochondrial function and maintain redox balance sets it apart from other zinc salts. Additionally, its high solubility in water makes it suitable for various applications in food and pharmaceutical industries .

特性

CAS番号 |

6155-68-6 |

|---|---|

分子式 |

C6H18O9Zn |

分子量 |

299.6 g/mol |

IUPAC名 |

2-hydroxypropanoic acid;zinc;trihydrate |

InChI |

InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2; |

InChIキー |

BMVQXZLLHSRVSP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |

異性体SMILES |

C[C@@H](C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |

正規SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Zn] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。